Resolvin D1
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Overview
Description
Resolvin D1 is an endogenous pro-resolving mediator derived from omega-3 docosahexaenoic acid (DHA) during the resolution phase of acute inflammation . It plays a crucial role in dampening inflammation and promoting tissue repair.
Preparation Methods
Synthetic Routes::
Biosynthesis: Resolvin D1 is enzymatically generated from DHA through a series of oxygenation and epoxidation reactions.
Total Synthesis: Chemical synthesis involves constructing the RvD1 structure step by step using organic chemistry techniques.
- Enzymatic: In vivo, enzymes like lipoxygenases and cytochrome P450 convert DHA to RvD1.
- Chemical: Organic synthesis typically employs reagents, solvents, and catalysts under controlled conditions.
Industrial Production:: While RvD1 is not industrially produced on a large scale, research efforts focus on understanding its biosynthesis for potential therapeutic applications.
Chemical Reactions Analysis
Reactions::
Epoxidation: DHA undergoes epoxidation to form epoxy intermediates.
Hydrolysis: Epoxy intermediates are hydrolyzed to yield RvD1.
Lipoxygenases: Enzymes involved in oxygenation steps.
Solvents: Organic solvents like ethanol or methanol.
Catalysts: Transition metal complexes for epoxidation.
Major Products:: The primary product is RvD1 itself, which exhibits potent anti-inflammatory and pro-resolving effects.
Scientific Research Applications
RvD1’s versatility extends across disciplines:
Inflammation Research: Studied for its role in resolving inflammation and preventing excessive immune responses.
Immunology: Enhances phagocytosis of apoptotic cells by macrophages.
Mechanism of Action
RvD1 acts via:
GPR32 Receptor: Regulates immune cell behavior.
Actin Polymerization: Modulates neutrophil migration.
TNF-α Inhibition: Reduces inflammation in macrophages.
Comparison with Similar Compounds
RvD1 stands out due to its unique structure and pro-resolving properties. Similar compounds include other resolvins (e.g., RvD2, RvD3) and specialized pro-resolving mediators (SPMs) like lipoxins and protectins .
Properties
Molecular Formula |
C22H32O5 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
(4Z,7S,8R,9E,11E,13Z,15E,17S,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20+,21-/m0/s1 |
InChI Key |
OIWTWACQMDFHJG-CCFUIAGSSA-N |
Isomeric SMILES |
CC/C=C\C[C@@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O |
Canonical SMILES |
CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O |
Origin of Product |
United States |
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